N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide
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Overview
Description
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a quinoline ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science .
Preparation Methods
The synthesis of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reactions: The final step involves coupling the thiazole and quinoline rings with the pyridine ring through amide bond formation using reagents such as carbodiimides.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Pharmacology: It is being studied for its potential to modulate enzyme activity and receptor binding, making it a candidate for drug development.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context.
Comparison with Similar Compounds
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazole-based antibiotics, share similar biological activities.
Quinoline Derivatives: Quinoline-based compounds, such as antimalarial drugs, have similar structural features and biological activities.
Pyridine Derivatives: Pyridine-containing compounds, such as certain anti-inflammatory drugs, also share similar properties.
Properties
Molecular Formula |
C19H14N4OS |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C19H14N4OS/c1-12-11-25-19(21-12)23-18(24)15-9-17(13-5-4-8-20-10-13)22-16-7-3-2-6-14(15)16/h2-11H,1H3,(H,21,23,24) |
InChI Key |
ZUECJKYIFSLDIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origin of Product |
United States |
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